

Introduction: The Strategic Value of Substituted Anilines

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,4-Dibromo-N-methylaniline

CAS No.: 73557-58-1

Cat. No.: B1610058

[Get Quote](#)

Substituted anilines are foundational scaffolds in organic synthesis, serving as critical starting materials and intermediates for a vast array of functional molecules. Their applications span the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic introduction of substituents, such as halogens and alkyl groups, onto the aniline core profoundly modulates the molecule's steric and electronic landscape. This, in turn, dictates its reactivity, metabolic stability, and interaction with biological targets.

2,4-Dibromo-N-methylaniline (CAS No. 73557-58-1) is a prime example of such a functionalized building block. The presence of two bromine atoms offers reactive handles for sophisticated cross-coupling reactions, while the N-methyl group influences solubility and electronic properties. This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to leverage its full synthetic potential.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. **2,4-Dibromo-N-methylaniline** is a solid at ambient temperature,

typically appearing as an off-white or light tan crystalline powder.[2] Its core identifiers and physical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	2,4-dibromo-N-methylaniline	[3]
CAS Number	73557-58-1	[3][4]
Molecular Formula	C ₇ H ₇ Br ₂ N	[3][4]
Molecular Weight	264.95 g/mol	[3][4]
Physical State	Solid at 25°C	[2]
Solubility	Limited solubility in water; more soluble in organic solvents such as chloroform and DMSO.	[2]

While specific crystal structure data for **2,4-Dibromo-N-methylaniline** is not readily available, analysis of the closely related compound, 2,6-Dibromo-4-methylaniline, provides valuable insights. Single-crystal X-ray diffraction studies on this analog reveal notable distortions in the benzene ring's C-C-C bond angles from the ideal 120°. Furthermore, short intramolecular N-H...Br contacts and intermolecular N-H...N hydrogen bonds are observed, which dictate the crystal packing and solid-state properties.[5][6] It is reasonable to infer that similar intramolecular and intermolecular forces are at play in the crystal lattice of **2,4-Dibromo-N-methylaniline**.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for structure verification and purity assessment. The key identifying features for **2,4-Dibromo-N-methylaniline** in standard spectroscopic techniques are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and N-methyl protons.

- Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The proton at C6 (ortho to the NHMe group) will likely appear as a doublet. The proton at C5 (meta to NHMe, ortho to a Br) will be a doublet of doublets. The proton at C3 (ortho to a Br and meta to NHMe) will appear as a doublet.
- N-Methyl Signal (δ ~2.9 ppm): A singlet corresponding to the three protons of the methyl group. This may show coupling to the N-H proton depending on the solvent and concentration.
- N-H Signal: A broad singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

- Aromatic Region (δ 100-150 ppm): Six signals for the aromatic carbons. The carbons directly attached to bromine (C2, C4) will be shifted downfield. The carbon attached to the nitrogen (C1) will also be significantly shifted.
- N-Methyl Signal (δ ~30 ppm): A single peak for the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands.

- N-H Stretch: A sharp to moderately broad band around 3400 cm^{-1} .
- C-H Stretches: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches from the methyl group just below 3000 cm^{-1} .
- C=C Stretches: Aromatic ring stretches in the 1500-1600 cm^{-1} region.
- C-N Stretch: In the 1250-1350 cm^{-1} region.
- C-Br Stretch: In the fingerprint region, typically below 700 cm^{-1} .

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

This results in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

Protocol: General Sample Preparation for Analysis

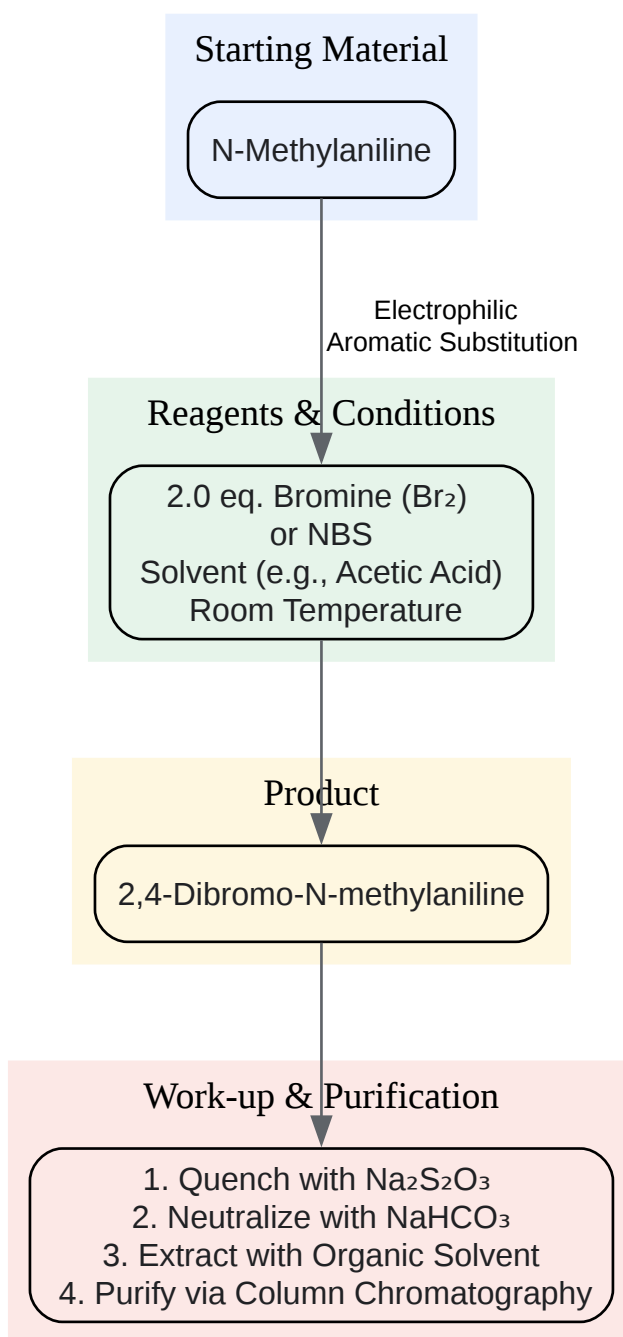
- **NMR Spectroscopy:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving N-H protons.
- **IR Spectroscopy:** For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry solid directly on the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr.
- **Mass Spectrometry:** Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The sample can be introduced via direct infusion or through a chromatographic system (GC-MS or LC-MS) for analysis.

Synthesis and Reactivity

The synthetic utility of **2,4-Dibromo-N-methylaniline** stems from its defined reactive sites, which allow for selective chemical transformations.

Proposed Synthesis: Electrophilic Aromatic Substitution

A common and logical route to **2,4-Dibromo-N-methylaniline** is the direct bromination of N-methylaniline. The N-methylamino group is a strong activating, ortho-, para-director. Therefore, careful control of stoichiometry and reaction conditions is necessary to achieve the desired 2,4-dibromination and avoid over-bromination.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,4-Dibromo-N-methylaniline**.

Experimental Protocol: Synthesis via Bromination

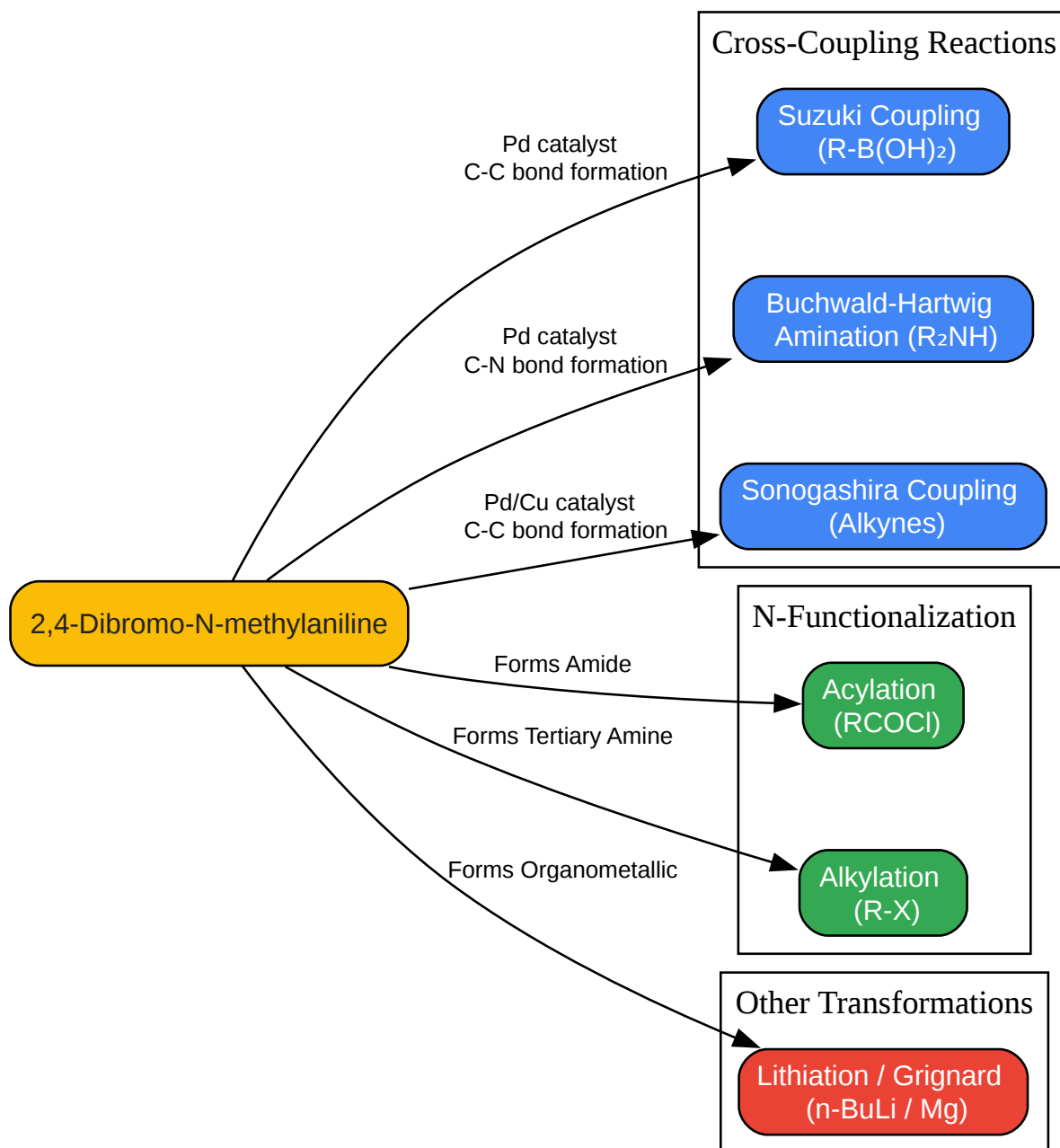
Causality: This protocol uses N-bromosuccinimide (NBS) as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. Acetonitrile is chosen as the solvent for

its ability to dissolve the starting material and its relative inertness under these conditions.

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 eq.). Dissolve it in a suitable solvent such as acetonitrile or acetic acid.
- **Reagent Addition:** Cool the flask in an ice bath (0 °C). Add N-bromosuccinimide (NBS) (2.0-2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The N-methylamino group is highly activating, and slow addition helps control the reaction exotherm and selectivity.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted bromine. Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure **2,4-Dibromo-N-methylaniline**.

Chemical Reactivity and Synthetic Potential

The true value of this molecule lies in its potential for subsequent transformations, making it a versatile intermediate.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2,4-Dibromo-N-methylaniline**.

- Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Buchwald-Hartwig amination can be used to build more complex amine structures.[7]

This reactivity allows for the rapid generation of diverse molecular libraries from a single, common intermediate.

- **N-Functionalization:** The secondary amine can be readily acylated with acyl chlorides or anhydrides to form amides, or further alkylated to yield tertiary amines. This site provides a simple way to modify the polarity and hydrogen-bonding capability of the molecule.
- **Organometallic Chemistry:** The aryl bromides can be converted into organolithium or Grignard reagents, which can then react with a variety of electrophiles to create even more complex structures.

Role in Drug Discovery and Development

Halogenated compounds are of immense importance in medicinal chemistry. The inclusion of bromine in a molecule is a strategic decision that can significantly enhance its drug-like properties.^[8]

- **Modulation of Physicochemical Properties:** Bromine is highly lipophilic, and its introduction can increase a compound's ability to cross cellular membranes.
- **Metabolic Blocking:** A bromine atom can be placed at a site that is susceptible to metabolic oxidation. Its presence can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.
- **Halogen Bonding:** The bromine atom has an electropositive region (a "sigma-hole") that can participate in non-covalent interactions with electron-rich atoms in a biological target, such as oxygen or nitrogen atoms in amino acid residues. This "halogen bond" can significantly increase binding affinity and selectivity.^[8]

As a readily available dibrominated aniline, **2,4-Dibromo-N-methylaniline** serves as an ideal starting point for synthesizing novel compounds where these effects can be systematically explored. It is a key intermediate for building molecules with potential applications in oncology, infectious diseases, and neuroscience, where substituted anilines are prevalent pharmacophores.^{[9][10]}

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2,4-Dibromo-N-methylaniline** is crucial. Based on GHS data and information from analogous compounds, it should be treated as a hazardous substance.[3]

Hazard Profile:

- Eye Irritation: Causes serious eye irritation (H319).[3]
- Skin Irritation: Likely to cause skin irritation.[11][12]
- Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11][12]

Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[13]
- Dispensing: Avoid generating dust when weighing or transferring the solid.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
 - Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water.[14]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2,4-Dibromo-N-methylaniline is a highly functionalized and synthetically versatile chemical intermediate. Its combination of a nucleophilic amine and two strategically placed bromine atoms provides multiple avenues for chemical diversification. For researchers in synthetic organic chemistry and drug development, this compound represents a valuable scaffold for the construction of complex molecular architectures and the exploration of structure-activity relationships. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is the key to unlocking its full potential in the laboratory.

References

- CP Lab Safety. 2, 4-DIBROMO-N-METHYLANILINE, 97% Purity, C₇H₇Br₂N, 10 grams. [\[Link\]](#)
- Solubility of Things. 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | Solubility of Things. [\[Link\]](#)
- PubChem. **2,4-Dibromo-N-methylaniline** | C₇H₇Br₂N | CID 11129197. [\[Link\]](#)
- Pharmaffiliates. CAS No : 14860-48-1 | Product Name : 2,4-Dibromo-6-((cyclohexylamino)methyl)aniline. [\[Link\]](#)
- ResearchGate. High yielding synthesis of model 2,4-dibromo-N,N-dimethylanilines.... [\[Link\]](#)
- NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [\[Link\]](#)
- PubChem. 2,4-dibromo-N-(4-bromophenyl)-N-methylaniline. [\[Link\]](#)
- PubChem. 2,4-dibromo-N-[(6-bromo-2-pyridinyl)methyl]aniline. [\[Link\]](#)
- International Union of Crystallography. (IUCr) 2,6-Dibromo-4-methylaniline. [\[Link\]](#)
- Mol-Instincts. **2,4-DIBROMO-N-METHYLANILINE**, 97% | CAS No.73557-58-1 Synthetic Routes. [\[Link\]](#)

- ChemAnalyst. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [\[Link\]](#)
- The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [\[Link\]](#)
- MPG.PuRe. Supporting Information. [\[Link\]](#)
- NIST WebBook. 2,6-Dibromo-4-methylaniline. [\[Link\]](#)
- International Union of Crystallography. (IUCr) 2,6-Dibromo-4-methylaniline. [\[Link\]](#)
- Top Industrial Grade Chemical at Best Price. 4-Bromo-N,N-Dimethyl Aniline. [\[Link\]](#)
- PubChem. 2,4-Dibromoaniline | C₆H₅Br₂N | CID 12004. [\[Link\]](#)
- NIH. 2,6-Dibromo-4-methylaniline - PMC. [\[Link\]](#)
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. solubilityofthings.com [solubilityofthings.com]
3. 2,4-Dibromo-N-methylaniline | C₇H₇Br₂N | CID 11129197 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. calpaclab.com [calpaclab.com]
5. journals.iucr.org [journals.iucr.org]

- [6. 2,6-Dibromo-4-methylaniline - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.ca\]](#)
- [8. jms.ump.edu.pl \[jms.ump.edu.pl\]](#)
- [9. bocsci.com \[bocsci.com\]](#)
- [10. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price \[sonalplasrubind.com\]](#)
- [11. fishersci.com \[fishersci.com\]](#)
- [12. tcichemicals.com \[tcichemicals.com\]](#)
- [13. static.cymitquimica.com \[static.cymitquimica.com\]](#)
- [14. chemicalbook.com \[chemicalbook.com\]](#)
- [To cite this document: BenchChem. \[Introduction: The Strategic Value of Substituted Anilines\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1610058/docs#introduction-the-strategic-value-of-substituted-anilines\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)